molecular formula C13H16O2 B2446255 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran CAS No. 194861-23-9

2-(benzyloxymethyl)-3,4-dihydro-2H-pyran

Cat. No. B2446255
M. Wt: 204.269
InChI Key: LGYFHVWBJDKUTO-UHFFFAOYSA-N
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Patent
US08754071B2

Procedure details

Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, bis(tricyclohexylphosphine)benzylidine ruthenium(IV) chloride—Grubbs 1 generation catalyst (0.5 g, 0.54 mmol) was added in one portion to a stirred solution of ((2-(allyloxy)pent-4-enyloxy)methyl)benzene (12) (4 g, 17.2 mmol) in toluene (200 mL). The resulting mixture was heated at 50° C. under N2 for 2 hours before isopropanol (18 mL) and NaOH (0.17 g) were added. The mixture was then heated at 120° C. overnight. The solvent was evaporated and the residue was purified over silica gel using Et2O and hexane to give 2-(benzyloxymethyl)-3,4-dihydro-2H-pyran (13).
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
0.17 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(tricyclohexylphosphine)benzylidine ruthenium(IV) chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
((2-(allyloxy)pent-4-enyloxy)methyl)benzene
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH:5]([CH2:15][CH:16]=[CH2:17])[CH2:6][O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)C=C.C(O)(C)C.[OH-].[Na+]>C1(C)C=CC=CC=1.C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.C1C=CC(C=[Ru](Cl)Cl)=CC=1>[CH2:8]([O:7][CH2:6][CH:5]1[CH2:15][CH2:16][CH:17]=[CH:1][O:4]1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0.17 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
bis(tricyclohexylphosphine)benzylidine ruthenium(IV) chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
((2-(allyloxy)pent-4-enyloxy)methyl)benzene
Quantity
4 g
Type
reactant
Smiles
C(C=C)OC(COCC1=CC=CC=C1)CC=C
Name
catalyst
Quantity
0.5 g
Type
catalyst
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified over silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1OC=CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.